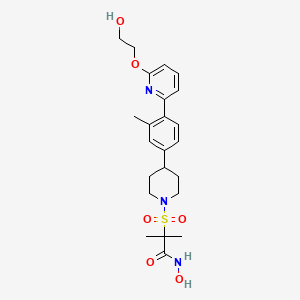

MMP3 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31N3O6S |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

N-hydroxy-2-[4-[4-[6-(2-hydroxyethoxy)-2-pyridinyl]-3-methylphenyl]piperidin-1-yl]sulfonyl-2-methylpropanamide |

InChI |

InChI=1S/C23H31N3O6S/c1-16-15-18(7-8-19(16)20-5-4-6-21(24-20)32-14-13-27)17-9-11-26(12-10-17)33(30,31)23(2,3)22(28)25-29/h4-8,15,17,27,29H,9-14H2,1-3H3,(H,25,28) |

InChI Key |

YVBOXQAMDNUBQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN(CC2)S(=O)(=O)C(C)(C)C(=O)NO)C3=NC(=CC=C3)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of MMP-3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components. Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and development. However, the dysregulation of MMP-3 activity is implicated in a wide array of pathological conditions, including arthritis, cancer metastasis, cardiovascular diseases, and neurodegenerative disorders. This has positioned MMP-3 as a significant therapeutic target for drug development. This technical guide provides an in-depth exploration of the mechanisms of action of MMP-3 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of MMP-3 Inhibition

The catalytic activity of MMP-3 is dependent on a zinc ion located within its active site. The primary mechanism by which most inhibitors function is through the chelation of this essential zinc ion, thereby rendering the enzyme inactive. MMP-3 inhibitors can be broadly categorized based on their chemical nature and their mode of interaction with the enzyme.

Inhibitors can bind to the active site of MMP-3 through various mechanisms, including competitive, non-competitive, and allosteric modulation.[1] Competitive inhibitors directly bind to the active site, preventing the substrate from binding.[1] Non-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[1] Allosteric modulators bind to a site other than the active site, causing a change in the enzyme's shape that alters its activity.[1]

Quantitative Analysis of MMP-3 Inhibitors

The potency and efficacy of MMP-3 inhibitors are quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity.

Below are tables summarizing the quantitative data for various classes of MMP-3 inhibitors.

Table 1: Hydroxamate-Based MMP-3 Inhibitors

| Inhibitor | IC50 (nM) for MMP-3 | Ki (nM) for MMP-3 | Notes |

| Marimastat (BB-2516) | 200[1] | 3 (for MMP-1)[1] | Broad-spectrum MMP inhibitor.[1] |

| Compound 4j | 5.9[2] | - | Selective for MMP-3 over MMP-1, -2, -9, and -14.[2] |

| CGS-27023A | - | - | Non-peptidic, good oral availability.[1] |

| Unnamed Succinyl Hydroxamate | 57[1] | - |

Table 2: Non-Hydroxamate MMP-3 Inhibitors

| Inhibitor | Chemical Class | IC50 (µM) for MMP-3 | Ki (nM) for MMP-3 | Notes |

| MMP-3 Inhibitor I | Peptide-based | 5[3] | - | Based on the propeptide domain.[3] |

| FN-439 | - | 16.2 | - | |

| CPU2 | Peptide | 7 | - | |

| ZHAWOC6941 | - | >10 | - | Dual MMP-7/MMP-13 inhibitor, spares MMP-3.[4] |

| Phosphinic pseudopeptide | Phosphinic Acid | - | 40[1] | Also inhibits MMP-2 and MMP-8.[1] |

| Robustaflavone 4' methyl ether | Biflavonoid (Natural Product) | Modest Activity[5] | - |

Note: The availability of Ki values is often more limited in publicly available literature compared to IC50 values. The conversion of IC50 to Ki is dependent on the mechanism of inhibition and experimental conditions.[6]

Key Signaling Pathways Involving MMP-3

The expression of MMP-3 is tightly regulated by complex signaling networks. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are potent inducers of MMP-3 expression. These cytokines activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn promote the transcription of the MMP-3 gene.

Experimental Protocols for a Drug Discovery Workflow

The development of novel MMP-3 inhibitors follows a structured drug discovery pipeline, from initial high-throughput screening to lead optimization.

Detailed Methodologies for Key Experiments

1. Fluorescence Resonance Energy Transfer (FRET) Assay for High-Throughput Screening

FRET assays are a common method for the high-throughput screening of MMP inhibitors due to their sensitivity and continuous nature.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-3, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Recombinant active MMP-3 is incubated in a microplate well.

-

The test compound (potential inhibitor) is added at various concentrations.

-

The FRET peptide substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated from the slope of the fluorescence versus time plot.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Zymography for Confirmation of Inhibition

Zymography is a powerful technique to visualize the enzymatic activity of MMPs and confirm the inhibitory effect of a compound.

-

Principle: This technique involves polyacrylamide gel electrophoresis (PAGE) containing a substrate for the enzyme, such as gelatin or casein. After electrophoresis, the gel is incubated in a buffer that allows the enzyme to renature and digest the substrate. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background.

-

Protocol Outline:

-

Samples (e.g., cell culture supernatant or tissue extracts) containing MMP-3 are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with a substrate (e.g., casein for MMP-3).

-

Electrophoresis is performed to separate the proteins based on their molecular weight.

-

The gel is washed with a detergent solution (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. For inhibitor testing, the inhibitor is included in the developing buffer.

-

The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue).

-

Destaining reveals clear bands where the substrate has been degraded by MMP-3. The intensity of the bands is proportional to the enzyme activity. A reduction in band intensity in the presence of an inhibitor confirms its effect.

-

Conclusion

The development of selective and potent MMP-3 inhibitors holds significant promise for the treatment of a multitude of diseases. A thorough understanding of the core mechanisms of inhibition, coupled with robust quantitative analysis and well-defined experimental workflows, is essential for the successful discovery and development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of MMP-3 inhibitor research, from initial target validation to preclinical evaluation. The continued exploration of diverse chemical scaffolds and the application of advanced screening and characterization techniques will undoubtedly pave the way for the next generation of MMP-3 targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering minimal tissue inhibitors of metalloproteinase targeting MMPs via gene shuffling and yeast surface display - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Stromelysin-1 (MMP-3) Inhibitors: A Technical Guide to Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components. Its broad substrate specificity and capacity to activate other MMPs position it as a key regulator in tissue remodeling, both in physiological and pathological contexts.[1][2] Dysregulation of Stromelysin-1 activity is implicated in a range of diseases, including cancer, rheumatoid arthritis, and neurological disorders, making it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth overview of the biological functions of Stromelysin-1, the mechanisms of its inhibitors, and the experimental methodologies used to assess their efficacy.

Biological Functions of Stromelysin-1

Stromelysin-1 contributes to tissue homeostasis and disease progression through its enzymatic activity on a wide array of substrates.

Extracellular Matrix Remodeling

Stromelysin-1 degrades a variety of ECM components, including proteoglycans, fibronectin, laminin, and several types of collagen (III, IV, IX, and X).[6][7] This activity is crucial for normal physiological processes such as wound healing and embryonic development. However, excessive ECM degradation by Stromelysin-1 can contribute to the pathological tissue destruction seen in conditions like arthritis and the invasion of cancer cells.[3][8]

Activation of Other MMPs

A critical function of Stromelysin-1 is the activation of other pro-MMPs, including pro-collagenases (pro-MMP-1, -8, -13) and pro-gelatinase B (pro-MMP-9).[9][10] This initiates a proteolytic cascade that amplifies ECM degradation and contributes significantly to the pathology of various diseases.

Modulation of Cell Signaling

Beyond its direct effects on the ECM, Stromelysin-1 can modulate cellular signaling pathways. It can cleave cell surface molecules, such as E-cadherin, leading to the disruption of cell-cell adhesion and the promotion of an epithelial-to-mesenchymal transition (EMT), a key process in cancer progression.[11][12] Furthermore, the cleavage of other cell surface receptors and ligands can release growth factors and cytokines, influencing cell proliferation, migration, and inflammation.

Stromelysin-1 in Disease

Cancer

In cancer, Stromelysin-1 is often overexpressed in the tumor microenvironment and is associated with increased tumor growth, invasion, and metastasis.[8][12] Its ability to degrade the basement membrane allows cancer cells to invade surrounding tissues and enter the bloodstream. Moreover, by promoting EMT and angiogenesis, Stromelysin-1 creates a more favorable environment for tumor progression.[11][13]

Rheumatoid Arthritis

In rheumatoid arthritis, Stromelysin-1 is a key mediator of cartilage destruction.[3][14] It is secreted by synovial fibroblasts and chondrocytes in response to pro-inflammatory cytokines like TNF-α and IL-1β.[15][16] Stromelysin-1 degrades proteoglycans, a major component of cartilage, and activates other MMPs, leading to the progressive and irreversible joint damage characteristic of the disease.

Neurological Disorders

Emerging evidence suggests a role for Stromelysin-1 in neuroinflammation and neurodegeneration. It has been implicated in the pathogenesis of conditions like Parkinson's disease by contributing to neuronal apoptosis and the activation of microglia.[5]

Inhibition of Stromelysin-1

The development of inhibitors targeting Stromelysin-1 is a promising therapeutic strategy for various diseases. These inhibitors can be broadly classified into endogenous proteins and synthetic small molecules.

Endogenous Inhibitors: Tissue Inhibitors of Metalloproteinases (TIMPs)

The activity of Stromelysin-1 is naturally regulated by Tissue Inhibitors of Metalloproteinases (TIMPs), a family of proteins that bind to the active site of MMPs in a 1:1 stoichiometry, thereby blocking their enzymatic activity.[1][17] TIMP-1, in particular, is a potent inhibitor of Stromelysin-1. The mechanism of inhibition involves the N-terminal domain of TIMP-1 coordinating with the catalytic zinc ion in the active site of Stromelysin-1, preventing substrate binding.[17][18]

Synthetic Inhibitors

A wide range of synthetic inhibitors have been developed to target Stromelysin-1. These are often designed to chelate the active site zinc ion.

-

Hydroxamate-based Inhibitors: These compounds contain a hydroxamic acid moiety that acts as a potent zinc-binding group. While many hydroxamate-based inhibitors show high affinity for MMPs, achieving selectivity for Stromelysin-1 over other MMPs has been a significant challenge.[9][19][20]

-

Non-Hydroxamate Inhibitors: To overcome the selectivity issues associated with hydroxamates, various non-hydroxamate zinc-binding groups have been explored, including carboxylates, thiols, and phosphinates. Structure-activity relationship (SAR) studies focus on designing inhibitors that exploit unique features of the S1' pocket of Stromelysin-1 to achieve selectivity.[1][21]

Natural Product Inhibitors

Several natural products, including flavonoids and other polyphenols, have been identified as inhibitors of Stromelysin-1. These compounds often exhibit moderate inhibitory activity and are being investigated as potential leads for the development of new therapeutic agents.[3][6]

Quantitative Data on Stromelysin-1 Inhibitors

The potency of Stromelysin-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of selected natural and synthetic compounds against Stromelysin-1.

| Natural Product Inhibitor | Source | IC50 (µM) | Reference |

| Quercetin | Plants | 30 | [3] |

| Kaempferol | Plants | 45 | [3] |

| Amentoflavone | Selaginella tamariscina | >100 | [17] |

| Robustaflavone 4'-Methyl ether | Selaginella tamariscina | 37.28 ± 0.57 | [17] |

| Synthetic Inhibitor | Class | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference |

| Compound 4j | Succinyl hydroxamate | 5.9 | - | >140-fold vs MMP-1, -2, -9, -14 | [20] |

| Marimastat (BB-2516) | Succinyl hydroxamate | 200 | - | Broad-spectrum MMP inhibitor | [19] |

| MMP-3 Inhibitor I (Ac-RCGVPD-NH₂) | Peptide-based | 5000 | - | - | [22] |

| Ac-isoCGY-(2,6 dichlorobenzyl)-P-NH₂ | Peptide-based | 3000 | - | - | [23] |

| Ala[N]hPhe-Leu-anilide | N-(carboxyalkyl)dipeptide | - | 30 | Competitive, slow-binding | [24] |

Experimental Protocols

Fluorogenic Enzymatic Assay for Stromelysin-1 Activity and Inhibition

This protocol describes a common method for measuring the enzymatic activity of purified Stromelysin-1 and assessing the potency of inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human Stromelysin-1 (active form)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic Stromelysin-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the active Stromelysin-1 to the desired final concentration (e.g., 1-5 nM) in cold Assay Buffer. Keep the enzyme on ice.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compounds in Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Assay Setup: In the 96-well plate, add the following to each well:

-

Assay Buffer

-

Test inhibitor dilution or vehicle control

-

Diluted Stromelysin-1 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer at the desired final concentration (typically at or below the Km value). Add the substrate solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca/Dpa FRET pair) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Assay for Stromelysin-1 Inhibition

This protocol outlines a general method for evaluating the ability of inhibitors to block Stromelysin-1 activity in a cellular context, for example, using stimulated human synovial fibroblasts.

Materials:

-

Human synovial fibroblasts (or other relevant cell line, e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Pro-inflammatory stimulus (e.g., IL-1β or TNF-α)

-

Test inhibitor compounds

-

Serum-free cell culture medium

-

Reagents for quantifying Stromelysin-1 activity in conditioned media (e.g., ELISA kit or fluorogenic substrate assay as described above)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed synovial fibroblasts in a multi-well plate at a density that will result in a sub-confluent monolayer after 24 hours.

-

Cell Starvation: Once the cells have attached, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal MMP expression.

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control in fresh serum-free medium for 1-2 hours.

-

Add the pro-inflammatory stimulus (e.g., IL-1β at 10 ng/mL) to the wells to induce Stromelysin-1 expression and secretion.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Conditioned Media Collection: Collect the conditioned media from each well. Centrifuge to remove any cellular debris.

-

Stromelysin-1 Activity Measurement: Measure the amount of active Stromelysin-1 in the conditioned media using an ELISA kit or a fluorogenic enzymatic assay. For the enzymatic assay, the pro-MMP-3 in the conditioned media may need to be activated first (e.g., with APMA).

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of Stromelysin-1 activity is not due to cytotoxicity of the compounds.

-

Data Analysis:

-

Normalize the Stromelysin-1 activity to the cell viability data.

-

Plot the normalized Stromelysin-1 activity against the inhibitor concentration to determine the IC50 value in a cellular context.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Stromelysin-1 and the general workflow for inhibitor screening.

Conclusion

Stromelysin-1 is a critical enzyme involved in a multitude of physiological and pathological processes. Its role in diseases such as cancer and rheumatoid arthritis has made it an attractive target for the development of therapeutic inhibitors. This guide has provided a comprehensive overview of the biological functions of Stromelysin-1, the different classes of its inhibitors with quantitative data on their efficacy, detailed experimental protocols for assessing inhibition, and visualizations of its key signaling pathways. A deeper understanding of the intricate roles of Stromelysin-1 and the mechanisms of its inhibition will continue to drive the development of novel and selective therapies for a range of debilitating diseases.

References

- 1. Synthesis and structure-activity relationship of a novel, non-hydroxamate series of TNF-alpha converting enzyme inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Matrix Metallopeptidase 3 Polymorphisms: Emerging genetic Markers in Human Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Stromelysin, a connective tissue-degrading metalloendopeptidase secreted by stimulated rabbit synovial fibroblasts in parallel with collagenase. Biosynthesis, isolation, characterization, and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association of matrix metalloproteinases 3 and 9 single nucleotide polymorphisms with breast cancer risk: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Role of Phytochemicals Against Matrix Metalloproteinase Induced Breast Cancer; An Explanatory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metalloproteinases 1 and 3 as Potential Biomarkers in Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Landscape Analysis of Matrix Metalloproteinases Unveils Key Prognostic Markers for Patients With Breast Cancer [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Comparative studies of collagenase and stromelysin-1 expression by rheumatoid synoviocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IL-1 regulation of transin/stromelysin transcription in rheumatoid synovial fibroblasts appears to involve two antagonistic transduction pathways, an inhibitory, prostaglandin-dependent pathway mediated by cAMP, and a stimulatory, protein kinase C-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR of bicyclic heteroaryl hydroxamic acid MMP and TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Potent peptide inhibitors of stromelysin based on the prodomain region of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Studies on the kinetic and chemical mechanism of inhibition of stromelysin by an N-(carboxyalkyl)dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analysis of MMP3 inhibitor 1 binding site

An In-depth Technical Guide to the Structural Analysis of the MMP-3 Binding Site with a Model Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-3 (MMP-3), or stromelysin-1, is a zinc-dependent endopeptidase critically involved in extracellular matrix (ECM) remodeling. Its dysregulation is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases, making it a significant therapeutic target.[1][2] This document provides a comprehensive technical overview of the structural analysis of the MMP-3 binding site, using the well-characterized hydroxamate-based inhibitor, Batimastat (BB-94), as a representative model for "MMP3 Inhibitor 1." We will detail the key interactions within the active site, present quantitative binding data, outline relevant experimental protocols for inhibitor characterization, and visualize the associated biological and experimental workflows.

MMP-3 Structure and Inhibitor Binding Site

The catalytic domain of MMP-3 is the target for inhibitor binding. Its structure is characterized by a deep active site cleft containing a catalytic zinc ion (Zn²⁺).[2][3] This ion is essential for the enzyme's hydrolytic activity and is coordinated by three histidine residues within the conserved HEXXHXXGXXH motif.[3] The binding site is further divided into a series of subsites (S-sites) that accommodate the amino acid residues of the substrate. Of particular importance for inhibitor design is the S1' subsite, a hydrophobic pocket that significantly varies among different MMPs and is a primary determinant of inhibitor selectivity.[4]

Broad-spectrum inhibitors, such as the model compound Batimastat, function primarily as chelating agents. The hydroxamic acid moiety (-CONHOH) of these inhibitors forms a bidentate coordination complex with the catalytic Zn²⁺ ion, effectively blocking the enzyme's active site and preventing substrate binding.[5][6] Additional interactions, such as hydrogen bonds and hydrophobic contacts between the inhibitor and the enzyme's subsites, contribute to the overall binding affinity.

Quantitative Binding Data

The potency of MMP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). Lower values indicate higher potency. Batimastat is a potent, broad-spectrum MMP inhibitor.

| Inhibitor | Target MMP | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| Batimastat (BB-94) | MMP-3 | 20 | 20 | [5][7][8] |

| MMP-1 | 3 | 10 | [5][7][8] | |

| MMP-2 | 4 | 4 | [5][7][8] | |

| MMP-7 | 6 | - | [5][7] | |

| MMP-9 | 4 | - | [5][9] | |

| Marimastat | MMP-3 | 115 ng/mL¹ | - | [10] |

| MMP-1 | 2.5 ng/mL¹ | - | [10] | |

| MMP-2 | 3 ng/mL¹ | - | [10] | |

| MMP-9 | 1.5 ng/mL¹ | - | [10] |

¹Note: Marimastat data reported in ng/mL.

Key Experimental Protocols

MMP-3 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a compound against MMP-3 using a fluorescence resonance energy transfer (FRET) based assay.[11][12]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., MCA - 7-methoxycoumarin-4-acetic acid) and a quencher (e.g., Dnp - 2,4-dinitrophenyl) at opposite ends of the MMP-3 cleavage site. In the intact peptide, the quencher suppresses the fluorophore's signal via FRET. Upon cleavage by active MMP-3, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[11][13]

Materials:

-

Recombinant human MMP-3 (activated)

-

FRET peptide substrate for MMP-3

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Test inhibitor (e.g., Batimastat) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em ≈ 325 nm/393 nm)

Procedure:

-

Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these concentrations into the Assay Buffer. A DMSO-only control is required.

-

Enzyme Addition: To each well of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Subsequently, add 25 µL of the MMP-3 enzyme solution (pre-diluted in Assay Buffer to the working concentration).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 25 µL of the FRET peptide substrate (pre-diluted in Assay Buffer) to each well.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

X-ray Crystallography of MMP-3-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of an MMP-3-inhibitor complex.

Principle: X-ray crystallography provides high-resolution structural data of molecules by analyzing the diffraction pattern of X-rays passing through a single crystal of the molecule.[14][15] This allows for the precise visualization of the inhibitor's binding mode and its interactions with active site residues.

Procedure:

-

Protein Expression and Purification: Express the catalytic domain of human MMP-3 in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.

-

Complex Formation: Incubate the purified, concentrated MMP-3 with a molar excess (e.g., 5-10 fold) of the inhibitor to ensure saturation of the binding sites.

-

Crystallization Screening: Use vapor diffusion methods (sitting drop or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce high-quality, single crystals of the MMP-3-inhibitor complex.

-

Data Collection:

-

Cryo-protect the crystal and flash-cool it in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine unit cell parameters and space group.

-

Solve the phase problem using molecular replacement, using a known structure of MMP-3 (e.g., PDB ID 1D8F) as a search model.

-

Build the inhibitor into the resulting electron density map.

-

Refine the atomic model against the experimental data to improve its fit and geometry. The final refined structure is validated and deposited in the Protein Data Bank (PDB).[16]

-

Molecular Dynamics (MD) Simulation

This protocol describes a computational method to study the dynamic behavior and stability of the MMP-3-inhibitor complex in a simulated physiological environment.[17][18]

Principle: MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. It provides insights into the flexibility of the binding pocket, the stability of key protein-ligand interactions, and the role of solvent molecules.[18][19]

Procedure:

-

System Preparation:

-

Start with a high-resolution crystal structure of the MMP-3-inhibitor complex (e.g., from X-ray crystallography).

-

Use a molecular modeling package (e.g., AMBER, GROMACS).[19] Add hydrogen atoms and assign force field parameters to the protein and the inhibitor.

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP4PEW model).[19]

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.[19]

-

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), typically with restraints on the protein and inhibitor to allow the solvent to equilibrate.

-

Perform a subsequent equilibration phase at constant pressure (NPT ensemble) to adjust the system density.

-

-

Production Run: Run the simulation for an extended period (e.g., 100 ns or more) without restraints.[19] Save the atomic coordinates at regular intervals.

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD).

-

Investigate key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

-

Calculate binding free energies using methods like MM/GBSA or MM/PBSA to estimate the binding affinity.[18]

-

Visualizations: Pathways and Workflows

Caption: Simplified TNF-α signaling pathway leading to MMP-3 gene expression.

Caption: General experimental workflow for MMP-3 inhibitor characterization.

Caption: Key interactions of a hydroxamate inhibitor in the MMP-3 active site.

References

- 1. rcsb.org [rcsb.org]

- 2. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]

- 3. MMP3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]

- 12. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 14. Crystal structures of MMPs in complex with physiological and pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rcsb.org [rcsb.org]

- 17. Understanding the binding of inhibitors of matrix metalloproteinases by molecular docking, quantum mechanical calculations, molecular dynamics simulations, and a MMGBSA/MMBappl study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulations of Matrix Metalloproteinase 13 and the Analysis of the Specificity Loop and the S1′−Site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding the binding of inhibitors of matrix metalloproteinases by molecular docking, quantum mechanical calculations, molecular dynamics simulat ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00003C [pubs.rsc.org]

Unveiling the Proteolytic Landscape: A Technical Guide to Discovering Novel MMP-3 Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the turnover of extracellular matrix (ECM) components. Its enzymatic activity is implicated in a wide array of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. The broad substrate specificity of MMP-3 underscores its importance as a therapeutic target and a biomarker for various diseases. This in-depth technical guide provides a comprehensive overview of the methodologies employed to identify novel substrates of MMP-3, offering detailed experimental protocols and data presentation to facilitate further research and drug development in this critical area.

I. Methodologies for Novel MMP-3 Substrate Discovery

The identification of novel MMP-3 substrates requires a multi-pronged approach, combining advanced proteomic techniques with traditional biochemical assays. The primary strategies involve unbiased screening for cleavage events in complex biological samples, followed by validation and kinetic characterization of putative substrates.

A. Proteomic Approaches: Unbiased Substrate Screening

Modern proteomics offers powerful tools for the large-scale identification of protease substrates in a technique known as "degradomics."[1] These methods aim to identify the N-terminal peptides of protein fragments generated by proteolytic cleavage.

1. N-Terminomics Techniques:

N-terminomics has become a cornerstone for identifying protease substrates under physiological conditions by enriching and identifying native and newly generated N-termini resulting from protease activity.[2] Two prominent methods are Terminal Amine Isotopic Labeling of Substrates (TAILS) and Combinatorial Fractional Diagonal Chromatography (COFRADIC).

-

Terminal Amine Isotopic Labeling of Substrates (TAILS): This method enriches for N-terminal peptides by blocking all primary amines (N-termini and lysine side chains) and then digesting the proteome with trypsin. A specialized polymer is then used to remove the newly generated tryptic peptides, leaving the original, blocked N-terminal peptides for identification by mass spectrometry.[3][4][5]

-

Combinatorial Fractional Diagonal Chromatography (COFRADIC): This technique involves the chemical modification of primary amines to alter their chromatographic properties. Through a series of chromatographic steps, the internal tryptic peptides are separated from the desired N-terminal peptides.[1][2][6]

Experimental Workflow: N-Terminomics for MMP-3 Substrate Discovery

B. Biochemical Approaches: Validation and Kinetic Analysis

Once potential substrates are identified through proteomic screens, their interaction with MMP-3 must be validated and characterized using biochemical assays.

1. In Vitro Cleavage Assays:

Recombinant forms of the candidate substrate proteins are incubated with active MMP-3. The cleavage products are then analyzed by SDS-PAGE and Western blotting or mass spectrometry to confirm direct cleavage and identify the specific cleavage sites.

2. Fluorescence Resonance Energy Transfer (FRET) Assays:

FRET-based assays provide a sensitive and continuous method for monitoring MMP-3 activity and determining its kinetic parameters.[7][8][9] A synthetic peptide substrate is designed based on the identified cleavage site and is labeled with a FRET pair (a fluorophore and a quencher). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-3, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time.[7][8][9]

II. Known Substrates and Cleavage Site Motifs of MMP-3

MMP-3 exhibits broad substrate specificity, cleaving a variety of ECM components and other proteins. The compilation of known substrates and their cleavage sites is crucial for understanding the biological functions of MMP-3 and for designing specific inhibitors.

| Substrate Protein | P4-P3-P2-P1 ↓ P1'-P2'-P3'-P4' | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Alpha-1-proteinase inhibitor | Phe-Pro-Met-Ser ↓ Leu-Ala-Gln-Leu | - | - | - | [10] |

| Alpha-synuclein | Ala-Ala-Gln-Asn ↓ Leu-Thr-Arg-Lys | - | - | - | [11][12] |

| Biglycan | Ile-Ser-Glu-Leu ↓ Leu-Arg-Lys-Phe | - | - | - | [13] |

| Fibrinogen (γ-chain) | Gly-Gly-Gly-Val ↓ Arg-Pro-Ala-Lys | - | - | - | [14] |

| Fibronectin | Pro-Ile-Gln-Trp ↓ Asn-Ala-Pro-Gln | - | - | - | [13] |

| Pro-MMP-9 | Phe-Gln-Ala-Leu ↓ Gln-Val-Gly-Lys | - | - | - | [10] |

Note: Kinetic parameters are highly dependent on the specific peptide sequence and assay conditions and may not be available for all substrates.

III. Experimental Protocols

A. Protocol for N-Terminomics using TAILS

This protocol provides a general framework for the TAILS procedure, which should be optimized for the specific biological system under investigation.[3][4][15][16]

1. Sample Preparation:

-

Collect biological samples (e.g., cell culture supernatant) and divide into a treatment group (to be incubated with MMP-3) and a control group.

-

Activate pro-MMP-3 to its active form.

-

Incubate the treatment sample with activated MMP-3 for a predetermined time. Inactivate the enzyme.

-

Denature and reduce the proteins in both samples.

2. Amine Labeling and Blocking:

-

Block all primary amines (N-termini and lysine side chains) using a stable isotope labeling method (e.g., light and heavy formaldehyde for dimethylation).

3. Tryptic Digestion:

-

Digest the protein samples with trypsin. Trypsin will only cleave after arginine residues since the lysine residues are blocked.

4. N-Terminal Peptide Enrichment:

-

Add the dendritic polyglycerol aldehyde polymer to the digested peptide mixture. This polymer will covalently bind to the free N-termini of the internal tryptic peptides.

-

Use ultrafiltration to separate the unbound, blocked N-terminal peptides (flow-through) from the polymer-bound internal peptides (retained on the filter).

5. Mass Spectrometry and Data Analysis:

-

Analyze the enriched N-terminal peptides by LC-MS/MS.

-

Search the acquired spectra against a protein database to identify the peptides.

-

Quantify the relative abundance of peptides between the MMP-3 treated and control samples based on the isotopic labels. Peptides showing a significant increase in the treated sample represent neo-N-termini generated by MMP-3 cleavage.

B. Protocol for MMP-3 Kinetic Analysis using a FRET-based Assay

This protocol outlines the steps for determining the kinetic parameters (Km and kcat) of MMP-3 for a specific peptide substrate.[7][9][17][18]

1. Reagents and Materials:

-

Active recombinant human MMP-3

-

FRET-labeled peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare a series of dilutions of the FRET peptide substrate in the assay buffer.

-

Add a fixed, known concentration of active MMP-3 to each well of a microplate.

-

Initiate the reaction by adding the different concentrations of the substrate to the wells containing the enzyme.

-

Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

-

Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

-

Calculate the catalytic rate constant (kcat) from Vmax and the enzyme concentration.

IV. Signaling Pathways Regulating MMP-3 Expression

The expression of MMP-3 is tightly regulated by various signaling pathways, primarily the NF-κB and MAPK/ERK pathways, which are often activated by pro-inflammatory cytokines such as TNF-α and IL-1β.[19][20][21][22][23][24][25][26][27][28]

A. NF-κB Signaling Pathway

B. MAPK/ERK Signaling Pathway

V. Conclusion

The discovery of novel MMP-3 substrates is a rapidly evolving field, driven by advancements in proteomics and biochemical analysis. The methodologies outlined in this guide provide a robust framework for researchers to identify and characterize new substrates, thereby shedding light on the multifaceted roles of MMP-3 in health and disease. A thorough understanding of the MMP-3 substrate repertoire and its regulatory pathways is paramount for the development of targeted therapies for a range of pathological conditions. This technical guide serves as a valuable resource for scientists and drug development professionals dedicated to advancing our knowledge of this critical enzyme.

References

- 1. Selecting protein N-terminal peptides by combined fractional diagonal chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of proteolytic products and natural protein N-termini by Terminal Amine Isotopic Labeling of Substrates (TAILS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of peptide substrates for human MMP-11 (stromelysin-3) using phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Understanding NF-κB signaling via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. cusabio.com [cusabio.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Selective MMP3 Inhibition in Cancer Progression Research

Abstract: Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). Their dysregulation, particularly the overexpression of MMP3 (Stromelysin-1), is strongly correlated with cancer progression, invasion, and metastasis.[1][2] Early therapeutic strategies employing broad-spectrum MMP inhibitors failed in clinical trials due to a lack of efficacy and significant off-target toxicity.[3][4][5] This has shifted research focus towards the development of highly selective inhibitors. This guide provides a technical overview of a potent and selective MMP3 inhibitor, herein referred to as MMP3 Inhibitor 1, as a tool for cancer progression research, detailing its inhibitory profile, mechanism of action, and relevant experimental protocols.

Introduction to MMP3 in Cancer

Matrix Metalloproteinase-3 (MMP3) is a key enzyme involved in the degradation of a wide array of extracellular matrix components, including collagens, fibronectin, and laminin.[1] Its role in cancer is multifaceted; not only does it break down physical barriers to facilitate tumor cell invasion, but it also activates other pro-MMPs, amplifying ECM degradation.[1] Furthermore, MMP3 is implicated in various signaling pathways that promote malignant phenotypes. Studies have shown that MMP3 expression is upregulated in several cancers, including breast, lung, and pancreatic cancer, and often correlates with poor patient survival.[6] An oncogenic signaling axis involving MMP3 and the subsequent induction of Rac1b has been identified as a driver of epithelial-mesenchymal transition (EMT) and genomic instability.[6] Given its central role, targeting MMP3 with specific inhibitors offers a promising avenue for both mechanistic studies and therapeutic development.

Quantitative Inhibitory Profile of this compound

This compound is a potent small molecule designed for high selectivity towards Matrix Metalloproteinase-3. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity profile is critical for research applications to ensure that observed effects are attributable to the inhibition of the target enzyme and not off-target interactions with other MMPs.

The table below summarizes the IC50 values of this compound against a panel of MMPs, demonstrating its high selectivity for MMP3.

| Enzyme Target | IC50 (nM) | Selectivity (Fold vs. MMP3) |

| MMP3 | 1 | - |

| MMP2 | 529 | 529x |

| MMP9 | 2420 | 2420x |

| MMP1 | 14000 | 14000x |

| MMP14 (MT1-MMP) | 20100 | 20100x |

Data sourced from MedchemExpress for a compound designated "this compound". It is important to note that other compounds with similar nomenclature exist, such as the peptide-based "MMP-3 Inhibitor I" (Ac-RCGVPD-NH₂) from Sigma-Aldrich, which has a reported IC50 of 5 µM.[7]

Mechanism of Action in Cancer Progression

MMP3 promotes cancer progression through several mechanisms. Its primary function is the proteolytic degradation of the ECM, which is a critical step for local invasion and subsequent metastasis.[1] Activated MMP3 can also cleave and activate other pro-MMPs, initiating a proteolytic cascade that further enhances tissue remodeling.[1] Recent studies have also shown that MMP3 can influence key oncogenic signaling pathways, such as Erk1/2 and NF-κB, to regulate tumor cell proliferation and invasion.[8]

MMP3 inhibitors function by directly blocking the enzymatic activity of MMP3. Most small molecule inhibitors are designed to chelate the catalytic zinc ion (Zn2+) in the active site of the enzyme, rendering it incapable of binding to and degrading its substrates.[1][9] By selectively inhibiting MMP3, these compounds can prevent ECM breakdown, hinder the activation of other MMPs, and potentially disrupt downstream signaling, thereby reducing tumor cell invasion and metastasis.[1]

References

- 1. What are MMP3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. Generation of Highly Selective MMP Antibody Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor cell expression of MMP3 as a prognostic factor for poor survival in pancreatic, pulmonary, and mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-3 Inhibitor I The MMP-3 Inhibitor I controls the biological activity of MMP-3. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Targeting matrix metalloproteinase MMP3 greatly enhances oncolytic virus mediated tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Role of MMP-3 Inhibition in Arthritis Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a pivotal enzyme in the pathogenesis of both osteoarthritis (OA) and rheumatoid arthritis (RA). Its upregulation in arthritic joints contributes directly to the degradation of extracellular matrix (ECM) components, such as proteoglycans and collagens, and indirectly by activating other pro-MMPs, perpetuating a cascade of tissue destruction. This technical guide focuses on the role of MMP-3 in arthritis and explores the therapeutic potential of its inhibition, using the representative inhibitor N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycylhydroxamic acid (NNGH) as a case study. We will delve into the molecular pathways governed by MMP-3, present quantitative data on the efficacy of its inhibition, and provide detailed experimental protocols for preclinical evaluation, offering a comprehensive resource for researchers in the field of arthritis drug discovery.

Introduction: MMP-3 as a Therapeutic Target in Arthritis

Arthritis, encompassing both OA and RA, is characterized by progressive joint damage, inflammation, and loss of function. A key driver of this pathology is the excessive activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. Among these, MMP-3 is of particular interest.

Key Roles of MMP-3 in Arthritis Pathogenesis:

-

Direct Matrix Degradation: MMP-3 has a broad substrate specificity, enabling it to degrade key components of the articular cartilage matrix, including proteoglycans, fibronectin, laminin, and type IV, IX, and X collagens.[1]

-

Activation of Other MMPs: A crucial function of MMP-3 is the activation of other MMPs from their zymogen (pro-MMP) form. This includes the activation of pro-collagenases (pro-MMP-1, pro-MMP-8, pro-MMP-13) and pro-gelatinase B (pro-MMP-9), amplifying the matrix-degrading cascade.[1][2]

-

Pro-inflammatory Signaling: MMP-3 is not only induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) but can also contribute to the inflammatory environment.[3][4]

Given these critical roles, the selective inhibition of MMP-3 presents a promising therapeutic strategy to halt or slow the progression of joint destruction in arthritis. However, the development of MMP inhibitors has been challenging, with early broad-spectrum inhibitors failing in clinical trials due to musculoskeletal side effects. This has spurred the development of more selective inhibitors, such as NNGH, which we will use as a focal point for this guide.

Quantitative Data on MMP-3 Inhibition by NNGH

N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycylhydroxamic acid (NNGH) is a potent, cell-permeable, broad-spectrum MMP inhibitor with notable activity against MMP-3.[5][6] Its hydroxamic acid moiety chelates the active site zinc ion, a common mechanism for this class of inhibitors.

The following tables summarize the in vitro inhibitory activity of NNGH against various MMPs, highlighting its potency for MMP-3.

| Inhibitor | Target MMP | Inhibition Constant (Ki) in nM | Reference |

| NNGH | MMP-8 | 9 | [7] |

| NNGH | MMP-9 | 2.6 | [7] |

| NNGH | MMP-12 | 4.3 | [7] |

| NNGH | MMP-13 | 3.1 | [7] |

| NNGH | MMP-20 | 17 | [7] |

| Inhibitor | Target MMP | IC50 in µM | Reference |

| NNGH | MMP-10 | > NNGH (IC50 = 0.205 µM for a more potent compound) | [8] |

| NNGH | MMP-13 | > NNGH (IC50 = 0.275 µM for a more potent compound) | [8] |

In Vivo Efficacy:

A study utilizing a rat model of joint immobilization, which induces cartilage degradation pathways relevant to osteoarthritis, demonstrated the in vivo efficacy of NNGH. Intra-articular injections of NNGH were shown to dampen the catabolic effects of immobilization, indicating a direct role for MMP-3 in the regulation of proteoglycan levels and highlighting the therapeutic potential of its inhibition in a joint degradation context.[9]

Signaling Pathways Involving MMP-3 in Arthritis

The expression and activity of MMP-3 in chondrocytes and synovial fibroblasts are tightly regulated by a complex network of signaling pathways, primarily driven by pro-inflammatory cytokines.

Induction of MMP-3 Expression

Pro-inflammatory cytokines, particularly TNF-α and IL-1β, are potent inducers of MMP-3 expression in synovial fibroblasts and chondrocytes.[4][7] This induction is mediated through the activation of key intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10]

Caption: Cytokine-mediated induction of MMP-3 expression via MAPK and NF-κB pathways.

MMP-3 Mediated Degradation and Activation Cascade

Once synthesized and secreted as pro-MMP-3, the enzyme is activated by other proteases. Active MMP-3 then participates in a destructive cascade within the joint space, degrading cartilage matrix and activating other MMPs, which further exacerbates tissue damage.

Caption: MMP-3's central role in the ECM degradation and MMP activation cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MMP-3 inhibitors in arthritis models.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[11][12]

Protocol:

-

Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.

-

Collagen Emulsion Preparation:

-

Bovine or chicken type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL overnight at 4°C.

-

An equal volume of Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis is emulsified with the collagen solution to form a stable emulsion.

-

-

Primary Immunization (Day 0):

-

Mice are anesthetized.

-

100 µL of the collagen/CFA emulsion is injected intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

A second emulsion is prepared using type II collagen and Incomplete Freund's Adjuvant (IFA).

-

100 µL of the collagen/IFA emulsion is injected intradermally at a different site near the base of the tail.

-

-

Inhibitor Treatment:

-

Treatment with the MMP-3 inhibitor (e.g., NNGH) or vehicle can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset).

-

The inhibitor is administered daily via a relevant route (e.g., intraperitoneal injection or oral gavage) at predetermined doses.

-

-

Clinical Assessment:

-

Starting from day 21, mice are monitored 3-4 times per week for signs of arthritis.

-

Each paw is scored on a scale of 0-4: 0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema of multiple joints; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with ankylosis. The maximum score per mouse is 16.

-

Paw thickness is measured using a caliper.

-

-

Endpoint Analysis (e.g., Day 42):

-

Animals are euthanized, and paws are collected for histological analysis.

-

Blood can be collected for serum biomarker analysis.

-

Histological Assessment of Joint Damage

Histological analysis of the joints is crucial for quantifying the extent of inflammation, cartilage degradation, and bone erosion.

Protocol:

-

Tissue Processing:

-

Hind paws are dissected and fixed in 10% neutral buffered formalin for 48 hours.

-

Tissues are decalcified in a suitable agent (e.g., 10% EDTA solution) for 2-3 weeks.

-

Decalcified tissues are processed, embedded in paraffin, and sectioned at 5 µm thickness.

-

-

Staining:

-

Hematoxylin & Eosin (H&E): For assessment of overall morphology and cellular infiltration (inflammation).

-

Safranin O-Fast Green: For visualization of proteoglycan content in the cartilage. A loss of Safranin O staining (red/orange) indicates proteoglycan depletion.

-

-

Histological Scoring:

-

Joint sections are scored blindly using a standardized system, such as the OARSI or Mankin scoring systems.[1][6][13]

-

Parameters Scored:

-

Inflammation: Infiltration of inflammatory cells into the synovium and joint space.

-

Pannus Formation: Growth of invasive synovial tissue over the cartilage.

-

Cartilage Degradation: Loss of Safranin O staining, structural damage (fibrillation, erosion), and chondrocyte death.

-

Bone Erosion: Resorption of bone at the joint margins.

-

-

In Vitro MMP-3 Activity Assay

This assay is used to determine the inhibitory activity (e.g., IC50) of a compound against MMP-3.

Protocol:

-

Reagents:

-

Recombinant human active MMP-3.

-

A fluorogenic MMP-3 substrate peptide.

-

Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

-

Test inhibitor (e.g., NNGH) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, the test inhibitor is pre-incubated with active MMP-3 in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate by MMP-3, is measured over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of reaction is calculated for each inhibitor concentration.

-

The percent inhibition is determined relative to a vehicle control.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.

-

Experimental and Drug Development Workflow

The development and preclinical evaluation of an MMP-3 inhibitor for arthritis follows a structured workflow, from initial screening to in vivo efficacy studies.

References

- 1. The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IGF2BP1 Bolsters the Chondrocytes Ferroptosis of Osteoarthritis by Targeting m6A/MMP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histological scoring system for subchondral bone changes in murine models of joint aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Matrix Metalloproteinase-3 In Articular Cartilage Is Upregulated By Joint Immobilization And Suppressed By Passive Joint Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chondrex.com [chondrex.com]

- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Foundational Research on MMP-3 in Neurodegenerative Diseases: A Technical Guide

Introduction

Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase with a well-established role in the degradation and remodeling of the extracellular matrix (ECM).[1][2] Initially characterized for its function in physiological processes like development and wound healing, a substantial body of evidence now implicates MMP-3 as a critical mediator in the pathology of several neurodegenerative diseases.[1][3][4] Its activity in the central nervous system (CNS) is tightly regulated at the levels of gene expression, zymogen activation, and inhibition by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[2] Dysregulation of MMP-3 contributes to key pathological events including neuroinflammation, blood-brain barrier (BBB) disruption, direct neuronal apoptosis, and the proteolytic processing of disease-associated proteins.[5][6] This guide provides an in-depth overview of the foundational research on MMP-3's role in neurodegeneration, focusing on its molecular pathways, quantitative expression data, and the experimental protocols used for its investigation.

The Role of MMP-3 Across Neurodegenerative Diseases

MMP-3 has been identified as a significant pathological factor in Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease, contributing to disease progression through distinct but often overlapping mechanisms.

Alzheimer's Disease (AD)

In the context of AD, MMP-3 is a multifaceted player involved in amyloid-beta (Aβ) and tau pathologies, as well as neuroinflammation.

-

Expression and Localization : MMP-3 is expressed by astrocytes, microglia, and endothelial cells in the brain.[7] In AD brains, it is found concentrated around senile plaques, particularly in the parietal lobes, and within astrocytes of the white matter.[7][8]

-

Aβ and Tau Pathology : Aβ peptides have been shown to induce the expression of MMP-3 in astrocytes and neurons.[5][7] While some studies suggest MMP-3 may degrade Aβ, its overall effect appears detrimental.[5][8] Elevated MMP-3 levels may increase the activity of MMP-9, which in turn can promote the formation of tau oligomers, indirectly facilitating the development of neurofibrillary tangles.[7][9]

-

Neuroinflammation and Other Pathologies : MMP-3 overexpression triggers a microglial inflammatory response.[7] Furthermore, recent research has identified a novel role for MMP-3 in the degradation of Nerve Growth Factor (NGF), potentially contributing to cholinergic atrophy and cognitive decline in a sex-specific manner.[10] Genetic studies have also linked a functional polymorphism (5A/6A) in the MMP-3 gene to an increased risk of AD.[7]

Parkinson's Disease (PD)

The involvement of MMP-3 in PD is strongly linked to the progressive loss of dopaminergic (DA) neurons in the substantia nigra.[1][11]

-

Neuroinflammation and Apoptosis : Stressed or damaged DA neurons release MMP-3, which acts as a key signaling molecule.[1][12] Extracellular MMP-3 activates microglia, leading to the production of proinflammatory and cytotoxic molecules like TNF-α, IL-1β, and reactive oxygen species (ROS), which then cause the death of neighboring neurons.[1][5] This creates a self-perpetuating cycle of neuroinflammation and neurodegeneration.[5] Within neurons, active MMP-3 can directly participate in apoptotic signaling pathways.[2]

-

α-Synuclein Processing : MMP-3 proteolytically cleaves α-synuclein, a key protein in PD pathology.[2][4] This cleavage can generate fragments that are more prone to aggregation, potentially accelerating the formation of Lewy bodies, the pathological hallmark of PD.[4][13] About 57% of Lewy bodies in postmortem PD brains have been found to be co-stained with MMP-3.[13]

-

Blood-Brain Barrier Disruption : MMP-3 contributes to the breakdown of the BBB in PD models, facilitating the infiltration of peripheral immune cells and exacerbating neuroinflammation.[11][14] Genetic deletion of MMP-3 in an MPTP mouse model of PD was shown to reduce DA neuron loss, suppress BBB disruption, and improve motor function.[11][14]

Huntington's Disease (HD)

In HD, MMPs are implicated in the crucial pathological step of cleaving the mutant huntingtin (mHTT) protein.

-

mHTT Proteolysis : An unbiased siRNA screen identified MMPs as modifiers of mHTT proteolysis and toxicity.[15][16] Specifically, MMP-10, which shares high homology with MMP-3, was found to directly cleave mHTT, producing toxic N-terminal fragments.[15][17] Given this homology, MMP-3 is also strongly implicated in this process.[17]

-

Altered MMP/TIMP Balance : Studies using isogenic HD neural stem cells have revealed altered expression of MMP-3/10 and a decrease in their endogenous inhibitors, TIMP-1 and TIMP-2.[17] This imbalance leads to unregulated MMP activity, contributing to increased mHTT cleavage and neurotoxicity.[17]

Quantitative Data on MMP-3 in Neurodegeneration

The following tables summarize key quantitative findings regarding MMP-3 levels in patient samples and its known substrates within the central nervous system.

Table 1: MMP-3 Levels in Neurodegenerative Diseases

| Disease | Sample Type | Finding | Reference |

| Alzheimer's Disease | CSF | Significantly higher in AD patients vs. healthy controls (17.31±4.02 ng/mL vs. 11.21±3.88 ng/mL).[18] | [18] |

| Plasma/Serum | Significantly elevated in AD patients vs. healthy controls (12.43±3.57 ng/mL vs. 8.57±3.53 ng/mL).[7][18] | [7][18] | |

| Brain Tissue | Protein levels are augmented in AD brains.[5] | [5] | |

| Parkinson's Disease | Serum | Significantly decreased in early-stage PD patients vs. healthy controls (12.56 ng/mL vs. 15.37 ng/mL, median values).[12] | [12] |

| Brain Tissue | Increased immunoreactivity in the substantia nigra of animal models; increased levels in postmortem PD brain tissue.[5][13] | [5][13] | |

| Huntington's Disease | CSF | Levels directly correlate with worsening of disease symptoms.[17] | [17] |

Table 2: Key CNS Substrates of MMP-3

| Substrate Class | Specific Substrates | Reference |

| ECM Components | Fibronectin, Laminin, Collagens (various types), Tenascins, Aggrecan, Brain Proteoglycans.[5][7][19] | [5][7][19] |

| Disease-Associated Proteins | α-Synuclein, Tau, Mutant Huntingtin (mHTT) (inferred via MMP-10).[2][10][17] | [2][10][17] |

| Growth Factors & Precursors | Nerve Growth Factor (NGF), pro-BDNF.[10][20] | [10][20] |

| Cell Surface Molecules | E-cadherin, Intercellular Adhesion Molecule-5 (ICAM-5).[19][21] | [19][21] |

| Other Proteases | Pro-MMP-9, Pro-Collagenases.[8][21] | [8][21] |

Visualizing MMP-3 Pathways and Workflows

The following diagrams illustrate the central pathological roles of MMP-3 and a typical experimental workflow for its investigation.

Caption: Vicious cycle of MMP-3-mediated neuroinflammation in Parkinson's Disease.

Caption: Workflow for investigating MMP-3's role in animal models of neurodegeneration.

Caption: The multifaceted detrimental roles of MMP-3 leading to neurodegeneration.

Key Experimental Protocols

Investigating the function of MMP-3 requires specific methodologies to measure its activity and visualize its expression in relevant samples.

MMP-3 Activity Assay (Fluorometric)

This method provides a quantitative measure of MMP-3 enzymatic activity and is suitable for high-throughput screening of inhibitors.

-

Principle : The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.[21][22] In its intact state, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by active MMP-3, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[21][22] The rate of fluorescence increase is directly proportional to MMP-3 activity.

-

Methodology :

-

Sample Preparation : Prepare tissue homogenates, cell lysates, or cerebrospinal fluid in a suitable assay buffer. Centrifuge to remove particulate material.[23]

-

Standard Curve : Prepare a standard curve using a known concentration of a fluorescent standard (e.g., Mca) to convert relative fluorescence units (RFU) to absolute concentrations.

-

Reaction Setup : Add samples, positive controls (recombinant active MMP-3), and negative controls (buffer or samples with a specific MMP-3 inhibitor like NNGH) to a 96-well microplate.

-

Initiation : Add the MMP-3 FRET substrate to all wells to start the reaction.

-

Measurement : Immediately begin measuring fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/525 nm, depending on the specific substrate).[21][22] Readings can be taken kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 60 minutes) at 37°C.

-

Calculation : Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Calculate MMP-3 activity in the samples by comparing their rates to the standard curve.

-

Casein Zymography

While gelatin zymography is more common for MMP-2 and MMP-9, casein zymography is more suitable for detecting the activity of stromelysins like MMP-3.[24]

-

Principle : This technique identifies active MMPs based on their ability to degrade a substrate co-polymerized into a polyacrylamide gel.

-

Methodology :

-

Gel Preparation : Prepare a polyacrylamide gel containing casein (e.g., 1 mg/mL) as the substrate.

-

Sample Loading : Mix protein samples (e.g., brain tissue lysates) with non-reducing sample buffer (without β-mercaptoethanol or boiling) and load onto the gel.

-

Electrophoresis : Perform electrophoresis at 4°C to separate proteins based on size. The SDS in the buffer keeps the MMPs in an inactive state.

-

Renaturation : After electrophoresis, wash the gel in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.

-

Incubation : Incubate the gel overnight in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C. This allows the active MMP-3 to digest the casein in its vicinity.

-

Staining and Visualization : Stain the gel with Coomassie Brilliant Blue. Areas of protease activity will appear as clear bands against a dark blue background, as the substrate has been degraded and will not retain the stain. The molecular weight of the band indicates the identity of the MMP (pro- and active forms can be distinguished).

-

Immunohistochemistry (IHC) for MMP-3 in Brain Tissue

IHC allows for the visualization of the cellular and subcellular localization of MMP-3 protein within the brain.

-

Principle : This method uses a specific primary antibody to bind to the MMP-3 antigen in tissue sections. A secondary antibody, conjugated to an enzyme or fluorophore, is then used to detect the primary antibody, allowing for visualization.

-

Methodology :

-

Tissue Preparation : Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA, then transfer to a sucrose solution for cryoprotection.

-

Sectioning : Cut frozen brain sections (e.g., 30-40 µm) using a cryostat or vibratome.

-

Antigen Retrieval : If necessary, perform antigen retrieval to unmask the epitope, often by heating the sections in a citrate buffer.

-

Permeabilization and Blocking : Permeabilize the sections with a detergent (e.g., 0.3% Triton X-100) and block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation : Incubate the sections with a validated primary antibody against MMP-3 overnight at 4°C.

-

Secondary Antibody Incubation : Wash the sections and incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : For enzymatic detection (e.g., HRP), use a detection reagent like DAB to produce a colored precipitate. For fluorescent detection, mount the slides with a DAPI-containing mounting medium.

-

Imaging : Visualize and capture images using a light or fluorescence microscope.

-

MMP-3 has emerged as a pivotal and multi-functional enzyme in the progression of neurodegenerative diseases. Its capacity to drive neuroinflammation, disrupt the blood-brain barrier, process pathogenic proteins, and induce apoptosis places it at a critical nexus of neurotoxic pathways.[1][2][5] The consistent findings across different diseases and experimental models underscore its significance. A deeper understanding of its regulation and substrate specificity in the CNS continues to be a vital area of research. The data and protocols presented here provide a foundational guide for professionals aiming to further elucidate the role of MMP-3 and explore its potential as a therapeutic target to mitigate the devastating impact of neurodegeneration.

References

- 1. Matrix Metalloproteinases, New Insights into the Understanding of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of matrix metalloproteinase-3 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. advances.umw.edu.pl [advances.umw.edu.pl]

- 4. Multifaceted Role of Matrix Metalloproteinases in Neurodegenerative Diseases: Pathophysiological and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]